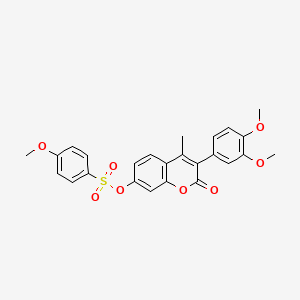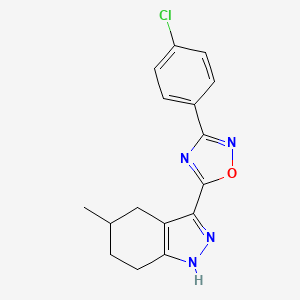
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Significance in Medicinal Chemistry
1,3,4-Oxadiazole, the core structure in the mentioned compound, is recognized for its structural uniqueness. This five-membered aromatic ring is incorporated in various synthetic molecules. The 1,3,4-oxadiazole ring, especially when paired with a pyridine type of nitrogen atom, exhibits strong binding with different enzymes and receptors in biological systems. This leads to a multitude of bioactivities, making 1,3,4-oxadiazole derivatives crucial in medicinal chemistry for the treatment of various diseases (Verma et al., 2019).
Bioactivity and Pharmacology
1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated significant bioactivity. Their structural properties enable strong interactions with biomacromolecules through hydrogen bonds, enhancing their pharmacological activity. These derivatives are known for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds in the compound suggests its potential in a broad spectrum of pharmacological applications (Wang et al., 2022).
Synthetic Strategies and Psychological Applications
The versatility of oxadiazole derivatives extends to their synthetic possibilities and applications in treating psychological disorders. Innovative synthetic strategies for preparing oxadiazole derivatives have been outlined, demonstrating their potential in addressing mental problems such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This highlights the compound's relevance in developing treatments for mental health issues (Saxena et al., 2022).
Biological Activities and Drug Development
The compound's core structure, 1,3,4-oxadiazole, is a significant player in drug development, showing a wide array of biological activities. The oxadiazole moiety, in various derivatives, has been associated with antimicrobial, anticancer, and anti-inflammatory activities. This highlights the potential of this compound as a precursor in synthesizing more effective and potent drugs (Jalhan et al., 2017).
Applications in Metal-Ion Sensing
Oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, are crucial in diverse fields beyond pharmacology, such as material science and organic electronics. The compound's structural features, such as the potential coordination sites (N and O donor atoms), make it a prominent choice for metal-ion sensors. This application is essential in developing chemosensors with high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-9-2-7-13-12(8-9)14(20-19-13)16-18-15(21-22-16)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIVXMYSJLIPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
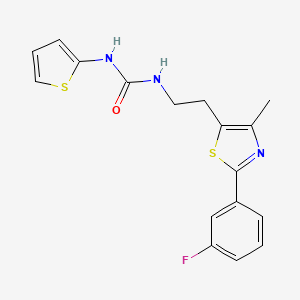
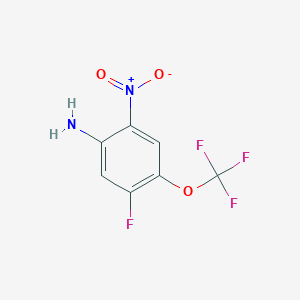

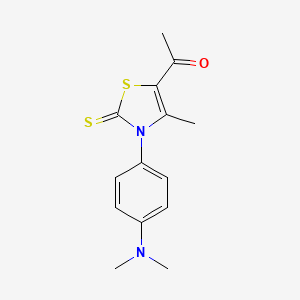
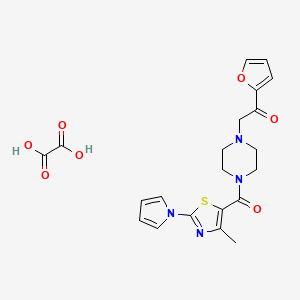
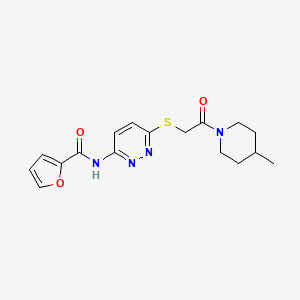

![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
